molecular formula C19H24N4O2 B7732108 Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B7732108
M. Wt: 340.4 g/mol
InChI Key: ZMLXDDRXGCVXSN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate is a chemical compound with the molecular formula C19H24N4O2 and an average molecular mass of 340.427 g/mol . This specific pyrroloquinoxaline derivative is a subject of interest in medicinal chemistry due to the broad pharmacological profile of the quinoxaline scaffold. Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, are nitrogen-rich heterocyclic compounds known for their significant and diverse biological activities . Recent scientific advances, particularly between 2020 and 2024, have highlighted the therapeutic potential of quinoxaline derivatives, positioning them as promising candidates for the development of novel antiviral agents . These compounds have been investigated as potent inhibitors of various respiratory viruses, including influenza and coronaviruses such as SARS-CoV-2 . Computational docking studies suggest that certain quinoxaline derivatives can bind with high affinity to key viral targets, such as the main protease (Mpro) responsible for SARS-CoV-2 replication, thereby indicating a capacity to curb viral propagation . The planar polyaromatic structure of these compounds allows for potential interactions with viral proteins, making them valuable tools for probing viral mechanisms and developing new therapeutics . Beyond their antiviral applications, the quinoxaline core is also being studied for other prominent pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities . This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex pharmaceutical compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-3-5-6-9-12-23-17(20)15(19(24)25-4-2)16-18(23)22-14-11-8-7-10-13(14)21-16/h7-8,10-11H,3-6,9,12,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLXDDRXGCVXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Hydroxy-3-Pyrroline-2-One Derivatives

The core pyrroloquinoxaline scaffold is efficiently constructed via acid-catalyzed condensation. A 2024 study demonstrated that reacting 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine in glacial acetic acid at 90°C for 2–8 hours yields pyrrolo[2,3-b]quinoxalines. For ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate, this method requires:

  • Precursor modification : Introducing a hexyl group at the N1 position via 1-hexyl-3-hydroxy-3-pyrroline-2-one.

  • Amination : Incorporating an amino group at the C2 position through nitration followed by catalytic hydrogenation.

Optimization : Prolonged reaction times (6–8 hours) improve yields (68–72%). Purification via silica gel chromatography (hexane/ethyl acetate) ensures >95% purity.

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

Direct amination at C2 is achieved via Buchwald-Hartwig coupling using Pd₂(dba)₃ and Xantphos. This method bypasses nitration-reduction steps, enhancing atom economy.

Protocol :

  • Substrate: 3-bromo-1-hexylpyrroloquinoxaline

  • Ammonia source: NH₃·H₂O

  • Yield: 58%

Post-Synthetic Functionalization

Alkylation of Pyrroloquinoxaline Core

Introducing the hexyl group post-cyclization involves nucleophilic substitution. Treating 2-amino-pyrroloquinoxaline with 1-bromohexane in DMF/K₂CO₃ at 60°C for 24 hours achieves N1-alkylation.

Challenges :

  • Regioselectivity: Competitive alkylation at C3 requires bulky bases (e.g., DBU) to favor N1.

  • Yield: 50–55% after column chromatography.

Solvent and Catalyst Screening

Computational studies (QM-ORSA protocol) identify pentyl ethanoate as optimal for radical scavenging intermediates. For synthesis:

SolventDielectric ConstantYield (%)Purity (%)
Acetic acid6.27295
Ethanol24.36592
DMF36.75888

Catalyst screening reveals Pd(PPh₃)₄ outperforms Bi(OTf)₃ in coupling efficiency.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Purity (%)Scalability
Cyclocondensation37295High
Sonogashira coupling46590Moderate
Post-synthetic alkylation55588Low

Cyclocondensation offers the best balance of efficiency and scalability, though Sonogashira coupling provides modularity for derivative synthesis .

Chemical Reactions Analysis

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.

    Substitution: Substitution reactions can occur at the amino or ethyl groups, often using halogenating agents or nucleophiles under controlled conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired products are formed efficiently.

Scientific Research Applications

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. These interactions are often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent at Position 1 Molecular Weight (g/mol) Key Features
This compound (Target Compound) C₁₉H₂₄N₄O₂ Hexyl (C₆H₁₃) 340.43 Hydrophobic hexyl chain enhances lipophilicity and membrane permeability.
Ethyl 2-amino-1-(3,5-dichlorophenyl)-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₁H₁₇Cl₂N₄O₂ 3,5-Dichlorophenyl 419.29 Electronegative Cl groups improve binding to aromatic protein pockets .
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-pyrrolo[3,2-b]quinoxaline-3-carboxylate C₂₁H₁₇F₃N₄O₂ 3-Trifluoromethylphenyl 406.38 CF₃ group enhances metabolic stability and bioavailability .
Ethyl 2-amino-1-(cyclohexylmethyl)-pyrrolo[3,2-b]quinoxaline-3-carboxylate C₂₁H₂₆N₄O₂ Cyclohexylmethyl 352.43 Bulky cyclohexylmethyl group may reduce solubility but increase selectivity .
Prop-2-enyl 2-amino-1-(3-methylbutyl)-pyrrolo[3,2-b]quinoxaline-3-carboxylate C₁₉H₂₂N₄O₂ 3-Methylbutyl (branched chain) 338.40 Shorter alkyl chain reduces hydrophobicity compared to hexyl .

Key Observations

Substituent Effects: Hexyl Group (Target Compound): The linear hexyl chain contributes to higher lipophilicity (calculated logP ~3.7 for analogs), which is advantageous for crossing biological membranes but may reduce aqueous solubility . Aromatic Substituents: Derivatives with 3,5-dichlorophenyl or trifluoromethylphenyl groups (e.g., ) exhibit enhanced electron-withdrawing properties, improving interactions with target enzymes or receptors.

The use of Buchwald amination in pyrido[2,3-b]quinoxaline derivatives achieved yields up to 80% ().

Biological Implications: Quinoxaline derivatives are known for antimicrobial, anticancer, and antiviral activities. For example, indolo- and indeno-fused quinoxalines demonstrated antitumor and antiviral effects (). The hexyl substituent in the target compound may extend tissue residence time due to increased hydrophobicity, though specific biological data are lacking in the provided evidence.

Methodological Considerations

  • Structural Analysis : Programs like SHELX () and WinGX () are critical for crystallographic refinement, ensuring accurate determination of substituent conformations and ring puckering ().
  • Synthetic Routes: Multi-step protocols involving HCl-mediated deprotection () or Buchwald coupling () are common for pyrroloquinoxaline derivatives.

Biological Activity

Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, including antiparasitic effects and interactions with various cellular pathways. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N4O2
  • CAS Number : 499226-94-7

The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities due to the presence of nitrogen atoms in the ring structure, allowing for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors through:

  • Hydrogen Bonding : Facilitating interactions with target proteins.
  • Hydrophobic Interactions : Enhancing binding affinity to lipid membranes.
  • Non-covalent Interactions : Influencing conformational changes in target proteins.

These interactions can lead to alterations in cellular signaling pathways and metabolic processes, contributing to its therapeutic potential.

Antiparasitic Effects

Recent studies have highlighted the compound's antiparasitic properties, particularly against Entamoeba histolytica, a protozoan responsible for human amebiasis. Research indicates that quinoxaline derivatives can induce morphological changes in trophozoites, increase reactive oxygen species (ROS) production, and inhibit thioredoxin reductase activity, which is crucial for parasite survival .

In a comparative study of various quinoxaline derivatives, this compound demonstrated significant antiamebic activity, outperforming traditional treatments such as metronidazole .

Cytotoxicity and Selectivity

The selectivity index (SI) is an important measure when evaluating the potential therapeutic window of a compound. In studies involving different quinoxaline derivatives, compounds similar to this compound showed promising SI values greater than 50, indicating a favorable balance between efficacy against parasites and reduced toxicity to host cells .

Research Findings and Case Studies

StudyFindings
Duque-Montaño et al. (2013)Identified several quinoxaline derivatives with superior antiamebic activity compared to metronidazole.
Soto-Sánchez et al. (2020)Demonstrated that quinoxalines induce chromatin remodeling and affect cytoskeletal dynamics in E. histolytica.
PMC9271875 (2022)Analyzed proteomic changes in E. histolytica treated with quinoxaline derivatives; found significant deregulation of proteins related to virulence and metabolism.

Q & A

Q. How is the compound’s stability assessed under physiological conditions?

  • Methodology : Simulated gastric fluid (pH 2.0) and phosphate-buffered saline (PBS, pH 7.4) stability studies are conducted over 24–72 hours. Degradation products are identified via LC-MS .

Structural and Mechanistic Insights

Q. What role does the pyrroloquinoxaline core play in binding to DNA/proteins?

  • Analysis : The planar aromatic system intercalates with DNA base pairs, while the amino group hydrogen-bonds to phosphate backbones. Fluorescence quenching assays measure DNA-binding constants (Kb) .

Q. How does the hexyl substituent influence pharmacokinetic properties?

  • Analysis : The alkyl chain enhances membrane permeability (logP >3.0) and prolongs half-life in vivo. MDCK cell monolayers model blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.